3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide
Description
This compound is a benzamide derivative featuring a pyrrole core substituted with a 4-methoxyphenylsulfonyl group, methyl groups at positions 4 and 5, and a propyl chain at position 1. The benzamide moiety is fluorinated at the 3-position, enhancing its electronic and steric profile. Crystallographic analysis of such compounds often employs software like SHELX for structural refinement .
Properties
Molecular Formula |
C23H25FN2O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-fluoro-N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C23H25FN2O4S/c1-5-13-26-16(3)15(2)21(31(28,29)20-11-9-19(30-4)10-12-20)22(26)25-23(27)17-7-6-8-18(24)14-17/h6-12,14H,5,13H2,1-4H3,(H,25,27) |
InChI Key |
LWIKESVGOKULKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the fluorine atom, and the attachment of the methoxyphenyl and sulfonyl groups. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and methoxyphenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons. Substitution reactions can result in a wide range of derivatives with different substituents replacing the original groups.
Scientific Research Applications
3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets
Biological Activity
3-Fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide is a complex organic compound that belongs to the class of benzamides. Its structure includes a fluorine atom, a methoxyphenyl sulfonyl group, and a pyrrole moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H25FN2O4S
- Molecular Weight : 444.5 g/mol
- CAS Number : 1010901-44-6
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in the context of its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this benzamide exhibit significant anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, derivatives of benzamides have shown promising results in reducing inflammation in animal models.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably:
- MCF7 (breast cancer) : The compound demonstrated an IC50 value indicating effective growth inhibition.
- NCI-H460 (lung cancer) : Similar inhibitory effects were observed, suggesting potential as a chemotherapeutic agent.
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | References |
|---|---|---|---|
| Anti-inflammatory | In vitro models | Not specified | |
| Anticancer | MCF7 | 3.79 | |
| Anticancer | NCI-H460 | 12.50 | |
| Anticancer | SF-268 | 42.30 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Case Study on MCF7 Cells : A study reported that treatment with the compound led to significant apoptosis in MCF7 cells, with enhanced expression of pro-apoptotic markers.
- In Vivo Studies : Animal models treated with similar benzamide derivatives showed reduced tumor growth rates compared to controls, highlighting the therapeutic potential of this class of compounds.
The proposed mechanisms include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor progression and inflammation.
- Induction of Apoptosis : This is achieved through mitochondrial pathways and activation of caspases.
Table 2: Proposed Mechanisms
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits COX and LOX activity |
| Apoptosis Induction | Activates caspases leading to programmed cell death |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs are identified based on shared motifs (e.g., sulfonamides, fluorinated aromatics, heterocyclic cores):
Key Observations
Core Heterocycle Influence: The target compound’s pyrrole core may confer distinct electronic properties compared to pyrazolo-pyrimidine (e.g., compound in ) or imidazo-pyridine (e.g., compound in ). Substitution at the pyrrole N1 position (propyl group) may enhance lipophilicity compared to smaller alkyl chains.
Sulfonyl Group Variations: The 4-methoxyphenylsulfonyl group in the target compound introduces both electron-donating (methoxy) and withdrawing (sulfonyl) effects, which could modulate solubility and target affinity. In contrast, the sulfonamide in is part of a chromenone system, likely influencing redox properties.
Fluorination Patterns :
- Fluorine at the benzamide’s 3-position (target) vs. fluorophenyl groups in and may affect metabolic stability and π-stacking interactions.
Biological Activity Insights: The herbicidal activity of carfentrazone-ethyl highlights the role of fluorinated aromatics and sulfonyl groups in agrochemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
